Tienopramine
Description
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Structure
3D Structure
Properties
CAS No. |
37967-98-9 |
|---|---|
Molecular Formula |
C17H20N2S |
Molecular Weight |
284.4 g/mol |
IUPAC Name |
N,N-dimethyl-3-thieno[3,2-b][1]benzazepin-10-ylpropan-1-amine |
InChI |
InChI=1S/C17H20N2S/c1-18(2)11-5-12-19-15-7-4-3-6-14(15)8-9-17-16(19)10-13-20-17/h3-4,6-10,13H,5,11-12H2,1-2H3 |
InChI Key |
JFAOODCMLJZILM-UHFFFAOYSA-N |
SMILES |
CN(C)CCCN1C2=C(C=CC3=CC=CC=C31)SC=C2 |
Canonical SMILES |
CN(C)CCCN1C2=C(C=CC3=CC=CC=C31)SC=C2 |
Other CAS No. |
37967-98-9 |
Origin of Product |
United States |
Construction of the Thienobenzothiazepine Core:
A common and effective method for synthesizing the benzothiazepine (B8601423) portion of the molecule involves the condensation of an aminothiophenol with a suitable reaction partner. For Tienopramine, this would involve a reaction to form the fused thiophene (B33073) ring first, followed by the creation of the seven-membered thiazepine ring. A representative pathway involves:
Step A: Synthesis of a Substituted Aminothiophene : The synthesis often begins with a Gewald reaction to produce a functionalized 2-aminothiophene, which serves as the foundation for the thiophene ring in the final structure.
Step B: Formation of the Benzothiazepine Ring : The aminothiophene is then elaborated and cyclized with a derivative of 2-aminobenzenethiol. A key strategy for forming seven-membered rings like thiazepines is an intramolecular cyclization, often a condensation reaction that forms the final ring. For instance, the reaction of o-aminothiophenol with chalcones is a widely used method to prepare 2,3-dihydro-1,5-benzothiazepines. nih.gov
Addition of the Dimethylaminopropylidene Side Chain:
Advanced Synthetic Techniques Applicable to Tricyclic Systems
The construction of complex tricyclic frameworks relies on powerful ring-forming reactions. Phosphine-catalyzed reactions and intramolecular Friedel-Crafts reactions are two advanced strategies widely employed for this purpose.
Phosphine-Catalyzed Reactions:
Nucleophilic phosphine (B1218219) catalysis is a versatile tool for the synthesis of cyclic and polycyclic compounds. The mechanism generally involves the nucleophilic addition of a tertiary phosphine to an activated olefin or alkyne, creating a zwitterionic intermediate. This intermediate can then react with an electrophile to construct the ring system.
Key features of this methodology include:
Tunability : The reactivity and selectivity of the reaction can be finely tuned by modifying the steric and electronic properties of the phosphine catalyst.
Annulation Reactions : Phosphines are highly effective in mediating annulation (ring-forming) reactions, providing access to complex carbocycles and heterocycles.
Mechanism : The process typically starts with the phosphine adding to an electron-deficient starting material (e.g., an allenoate), generating a zwitterion that undergoes subsequent intramolecular reactions, such as a Michael addition, to close the ring before the catalyst is regenerated.
Intramolecular Friedel-Crafts Reactions:
The Friedel-Crafts reaction is a classic method for forming carbon-carbon bonds on an aromatic ring. The intramolecular version is particularly powerful for synthesizing fused-ring systems, including the tricyclic core of many pharmaceutical compounds. mdpi.com
This reaction involves an electrophilic aromatic substitution where the electrophile and the aromatic ring are part of the same molecule.
Ring Size : The reaction is most successful for forming five- and six-membered rings, although seven-membered rings can also be formed. nih.gov
Reaction Types : Both intramolecular Friedel-Crafts alkylation and acylation are common. In acylation, an acyl group attached to a side chain of an aromatic ring is used to form a new ring containing a ketone. In alkylation, a carbocation is generated on the side chain (from an alcohol or alkyl halide) which then attacks the aromatic ring.
Catalysts : The reaction is typically promoted by a Lewis acid (e.g., AlCl₃) or a strong protic acid (e.g., polyphosphoric acid, PPA). nih.gov
Recent advancements include novel variations such as a trityl-cation-initiated annulation of vinylcyclopropanes with hydrosilanes, where the key step is an intramolecular Friedel-Crafts alkylation of a silylium-ion-activated cyclopropane (B1198618) ring to form unique tricyclic systems.
Molecular Pharmacology: Receptor and Transporter Interactions
Monoamine Transporter Inhibition Profiles
Tienopramine demonstrates a notable affinity for transporters responsible for the reuptake of serotonin (B10506) and norepinephrine (B1679862). ontosight.ai
This compound acts as an inhibitor of the serotonin transporter (SERT). targetmol.com By blocking SERT, this compound increases the concentration of serotonin in the synaptic cleft, which is a key mechanism of action for many antidepressant medications. ontosight.ainih.gov Structural analogs of this compound show a high affinity for the 5-HT transporter, with inhibition constants (Kᵢ) in the nanomolar range. vulcanchem.com
Similar to its effects on SERT, this compound also inhibits the norepinephrine reuptake transporter (NET). ontosight.ai This action leads to increased levels of norepinephrine in the synapse. nih.gov The affinity of this compound for NET is also reported to be high, with Kᵢ values in the nanomolar range for its structural analogs. vulcanchem.com Dual inhibition of both SERT and NET is a characteristic feature of many tricyclic antidepressants. wikipedia.org
The interaction of this compound with the dopamine (B1211576) transporter (DAT) is less pronounced compared to its effects on SERT and NET. While some tricyclic antidepressants have been shown to block dopamine D2 receptors, specific data on this compound's direct affinity for DAT is limited. revvity.com However, some research suggests that due to the co-transportational nature of dopamine and norepinephrine in certain brain regions, inhibitors of NET can also lead to an increase in dopamine neurotransmission. wikipedia.org
Interactive Data Table: Monoamine Transporter Inhibition
| Transporter | Interaction | Affinity (Kᵢ) |
| SERT | Inhibition | Nanomolar range (for structural analogs) vulcanchem.com |
| NET | Inhibition | Nanomolar range (for structural analogs) vulcanchem.com |
| DAT | Weak or indirect interaction | Not well-characterized |
Affinities for Neurotransmitter Receptors
This compound displays antagonistic activity at muscarinic acetylcholine (B1216132) receptors. ontosight.aivulcanchem.com This anticholinergic action is a common characteristic of tricyclic antidepressants and is responsible for certain side effects. vulcanchem.comnih.gov The affinity of many tricyclic compounds for muscarinic receptors has been well-documented through binding studies. nih.govnih.gov
This compound also acts as an antagonist at histamine (B1213489) H1 receptors. ontosight.aivulcanchem.com This antihistaminic effect is another hallmark of many tricyclic antidepressants and is associated with sedative properties. nih.govunito.it The affinity of various tricyclic antidepressants for H1 receptors has been established in radioligand binding assays. nih.gov
Interactive Data Table: Neurotransmitter Receptor Affinities
| Receptor | Interaction |
| Muscarinic Acetylcholine Receptors | Antagonism ontosight.aivulcanchem.com |
| Histamine H1 Receptors | Antagonism ontosight.aivulcanchem.com |
Adrenergic Receptor Binding (e.g., Alpha-1, Alpha-2, Beta-Adrenergic Receptors)
This compound's interaction with adrenergic receptors, a class of G protein-coupled receptors that are targets of catecholamines like norepinephrine and epinephrine, is a significant aspect of its pharmacological profile.
Alpha-1 Adrenergic Receptors: These receptors are primarily involved in smooth muscle contraction. wikipedia.org Tricyclic antidepressants, a class to which this compound is structurally related, are known to act as antagonists at alpha-1 adrenergic receptors. drugbank.com Studies on similar compounds, such as amitriptyline (B1667244) and nortriptyline, have shown that they have a higher affinity for alpha-1A and alpha-1D adrenoceptors compared to the alpha-1B subtype. nih.gov This antagonism can lead to effects like vasodilation. youtube.com Norepinephrine generally shows a higher affinity for the α1 receptor than epinephrine. wikipedia.org
Beta-Adrenergic Receptors: Activation of beta-adrenergic receptors, particularly beta-1 in the heart, leads to increased heart rate and contractility, while beta-2 activation causes bronchodilation. youtube.com While some related compounds have been shown to be devoid of significant beta-adrenergic blocking effects, the specific interaction profile of this compound at these receptors requires further detailed investigation. nih.gov
A summary of adrenergic receptor interactions for related compounds is presented in the table below.
| Receptor Subtype | Typical Action of Related Antidepressants | Potential Effect |
| Alpha-1 | Antagonism drugbank.comnih.gov | Vasodilation youtube.com |
| Alpha-2 | Affinity noted nih.gov | Modulation of norepinephrine release wikipedia.org |
| Beta | Generally low affinity/blocking effect nih.gov | Minimal direct effect on heart rate/bronchodilation |
Other Receptor Interactions (e.g., 5-HT Receptors, Lysophosphatidic Acid (LPA3) Receptors, Somatostatin (B550006) sst1-receptor, Vasopressin V2 receptor)
Beyond adrenergic receptors, this compound's pharmacological profile is shaped by its interactions with a variety of other receptor systems.
5-HT Receptors: Serotonin (5-hydroxytryptamine, 5-HT) receptors are a diverse group of receptors that are key targets for many antidepressant medications. The specific binding profile of this compound at various 5-HT receptor subtypes contributes to its therapeutic action and side effect profile.
Lysophosphatidic Acid (LPA3) Receptors: While direct studies on this compound are limited, the broader class of G protein-coupled receptors includes LPA receptors, which are involved in various cellular processes.
Somatostatin sst1-receptor: Somatostatin receptors (SSTRs) are a family of five G protein-coupled receptors (sst1-sst5) that bind the peptide hormones somatostatin and cortistatin. guidetopharmacology.orgmedchemexpress.comsigmaaldrich.com The sst1 receptor, in particular, is implicated in modulating the release of other hormones and in neuronal signaling. sigmaaldrich.comnih.gov Activation of sst1 can inhibit hormone secretion and cell viability in certain pituitary adenomas. nih.gov
Vasopressin V2 receptor: The vasopressin V2 receptor (V2R) is a G protein-coupled receptor that plays a critical role in regulating water balance in the body by responding to the hormone arginine vasopressin (AVP). biorxiv.orgfrontiersin.org Located primarily in the kidney's collecting duct cells, the binding of AVP to V2R initiates a signaling cascade that leads to water reabsorption. frontiersin.orgresearchgate.net Inhibitors of the V2R, such as tolvaptan, are used therapeutically to treat conditions like hyponatremia. cnrs.fr The interaction of this compound with the V2R is an area for further investigation to fully characterize its pharmacological profile.
In Vitro Methodologies for Receptor Binding Studies
The characterization of a compound's affinity for various receptors is predominantly achieved through in vitro binding assays, which are considered the gold standard for this purpose. giffordbioscience.comcreative-bioarray.com
Radioligand Binding Assays (e.g., Competitive, Saturation, Kinetic)
Radioligand binding assays are a fundamental tool for studying the interaction between a ligand and a receptor. nih.govoncodesign-services.com These assays utilize a radioactively labeled compound (radioligand) to quantify its binding to a target receptor. oncodesign-services.com
Competitive Binding Assays: These assays are used to determine the affinity (Ki value) of an unlabeled test compound for a receptor. giffordbioscience.comcreative-bioarray.com They involve incubating a fixed concentration of a radioligand with varying concentrations of the competing unlabeled compound. giffordbioscience.comoncodesign-services.com The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50, which can then be used to calculate the Ki. giffordbioscience.comgiffordbioscience.com
Saturation Binding Assays: These experiments measure the density of receptors (Bmax) in a given tissue or cell preparation and the affinity (Kd) of the radioligand for the receptor. giffordbioscience.comwikipedia.org This is achieved by incubating the receptor preparation with increasing concentrations of the radioligand until saturation is reached. giffordbioscience.com
Kinetic Binding Assays: These assays determine the rate at which a radioligand associates (kon) with and dissociates (koff) from a receptor. giffordbioscience.comrevvity.com These kinetic constants can be used to calculate the Kd (koff/kon), which should be consistent with the Kd determined from equilibrium saturation experiments. sci-hub.se
The table below summarizes the key parameters obtained from each type of radioligand binding assay.
| Assay Type | Primary Parameters Determined | Description |
| Competitive | Ki, IC50 giffordbioscience.comcreative-bioarray.com | Measures the affinity of an unlabeled compound by its ability to compete with a radioligand. giffordbioscience.com |
| Saturation | Bmax, Kd giffordbioscience.comwikipedia.org | Determines receptor density and radioligand affinity by using increasing concentrations of the radioligand. giffordbioscience.com |
| Kinetic | kon, koff giffordbioscience.comrevvity.com | Measures the association and dissociation rate constants of a radioligand. giffordbioscience.comrevvity.com |
Membrane Homogenate Preparations and Cell-based Assays
Receptor binding assays can be performed using different biological preparations. physiology.org
Membrane Homogenate Preparations: Traditionally, these assays have utilized crude cell membrane preparations from tissues or cultured cells. sci-hub.se These preparations are advantageous because they have a high density of receptors and allow for the removal of endogenous substances that might interfere with binding. researchgate.net The process typically involves homogenizing the tissue or cells in a buffer, followed by centrifugation to pellet the membranes, which can then be stored frozen. giffordbioscience.comnih.gov
Cell-based Assays: Alternatively, binding assays can be conducted on intact cells, which offers the advantage of studying receptors in a more physiologically relevant environment. physiology.orgnih.govnih.gov However, working with whole cells can present challenges, such as increased variability and the potential for receptor regulation during the assay. physiology.orgnih.gov The choice between membrane preparations and whole cells depends on the specific goals of the experiment. nih.gov
Ligand Selection and Assay Optimization Considerations
The success of a receptor binding assay is highly dependent on careful ligand selection and optimization of the assay conditions. sci-hub.senumberanalytics.com
Ligand Selection: An ideal radioligand should possess several key characteristics:
High Affinity: To allow for the use of low concentrations, which helps to minimize non-specific binding. molbiolcell.org
High Selectivity: The ligand should bind preferentially to the receptor of interest. revvity.comrevvity.co.jp
High Specific Activity: This enables the detection of low receptor densities. wikipedia.orgrevvity.com
Low Non-specific Binding: To ensure that the majority of the measured binding is to the target receptor. revvity.comrevvity.co.jp
Stability: The radioligand should be stable under the assay conditions. revvity.com
Assay Optimization: Several factors must be optimized to ensure accurate and reliable results:
Buffer Composition: The type and ionic strength of the buffer can influence ligand binding. researchgate.netnumberanalytics.com
Temperature and pH: These parameters can significantly affect receptor-ligand interactions and must be carefully controlled. numberanalytics.com
Incubation Time: Sufficient time must be allowed for the binding reaction to reach equilibrium. sci-hub.se
Receptor Concentration: The concentration of the receptor preparation should be optimized to provide a good signal-to-noise ratio without depleting the radioligand. numberanalytics.com
Minimizing Non-specific Binding: Strategies to reduce non-specific binding include using blocking agents like bovine serum albumin (BSA) and optimizing the ligand concentration. numberanalytics.com
Mechanistic Investigations in Preclinical Models
Neurochemical Modulations beyond Reuptake Inhibition
The primary action of tricyclic antidepressants involves blocking the reuptake of monoamine neurotransmitters, which increases their concentration in the synaptic cleft. smpdb.ca However, the full spectrum of their effects extends beyond this initial action to encompass a variety of adaptive changes in neuronal function.
The sustained increase in synaptic neurotransmitters initiates a complex series of intracellular signaling events that lead to profound and lasting changes in neuronal function. These downstream effects are considered crucial for the therapeutic efficacy of antidepressants.
Protein Kinase Signaling: A key element in cellular signaling is the action of protein kinases. Evidence suggests that neurotransmitter uptake is linked to the activation of Protein Kinase C (PKC). kms-igakkai.com For instance, the activation of PKC can inhibit the reuptake of monoamines in platelets. kms-igakkai.com Studies on imipramine (B1671792) have revealed a dual, concentration-dependent effect on PKC activity in rabbit platelets, with lower concentrations activating the enzyme and higher concentrations being inhibitory. kms-igakkai.com This suggests that the modulation of PKC is a component of the mechanism of action for TCAs. kms-igakkai.com
Furthermore, the binding of norepinephrine (B1679862) and serotonin (B10506) to their respective receptors can activate adenylate cyclase, leading to the production of cyclic AMP (cAMP). smpdb.ca This, in turn, activates Protein Kinase A (PKA). smpdb.ca Research on inosine, an adenosine (B11128) breakdown product with antidepressant-like effects, demonstrates that its action is dependent on the activation of PKA, PI3K/Akt, ERK1/2, and CaMKII signaling pathways. nih.gov Similarly, studies with imipramine in cultured rat astrocytes have shown that it increases the expression of brain-derived neurotrophic factor (BDNF) through pathways involving PKA and MEK/ERK. nih.gov
ERK 1/2 Phosphorylation: Extracellular signal-regulated kinases 1 and 2 (ERK1/2) are critical components of the mitogen-activated protein kinase (MAPK) signaling cascade, which regulates numerous cellular processes including differentiation, proliferation, and survival. nih.govfrontiersin.org Activation of this pathway requires the phosphorylation of specific threonine and tyrosine residues on ERK1/2 by MEK1/2. nih.govthermofisher.com The antidepressant imipramine has been shown to induce BDNF expression in astrocytes by activating the transcription factor cAMP response element-binding protein (CREB) through PKA and/or ERK pathways. nih.gov This indicates that ERK phosphorylation is a significant downstream event in the action of TCAs. The MAPK/ERK pathway is a target for numerous drugs, and its activation by antidepressants highlights its importance in neuroplasticity. thermofisher.combioassaysys.com
Table 1: Summary of Downstream Signaling Effects of Imipramine (Analogue of Tienopramine)
| Signaling Event | Effect of Imipramine/TCA | Key Molecules Involved | Outcome | Reference(s) |
|---|---|---|---|---|
| Protein Kinase Signaling | Bifunctional modulation of PKC; Activation of PKA | PKC, cAMP, PKA | Modulation of neurotransmitter uptake; Induction of gene expression | smpdb.cakms-igakkai.com |
| ERK 1/2 Phosphorylation | Increased phosphorylation | MEK, ERK1/2, CREB | Induction of BDNF expression; Neuroplasticity | nih.gov |
| Autoreceptor Regulation | Down-regulation of 5-HT2A receptors | 5-HT2A receptors | Altered serotonergic neurotransmission | nih.gov |
| Neuronal Firing | Shifts balance towards inhibitory effects in the cortex | Serotonergic neurons | Modulation of cortical activity | nih.gov |
Enzyme Interactions and Modulation (e.g., Na+,K+-ATPase Activity Modulation)
Beyond receptor and transporter interactions, TCAs may influence the activity of critical cellular enzymes. One such enzyme is the sodium-potassium ATPase (Na+,K+-ATPase), a pump essential for maintaining the electrochemical gradients for Na+ and K+ across the cell membrane. nih.govfrontiersin.org This enzyme's activity is fundamental for neuronal excitability and provides the driving force for the transport of various molecules, including neurotransmitters. frontiersin.orgmednexus.org
The activity of Na+,K+-ATPase is subject to complex regulation by various signaling pathways, including those involving PKC. researchgate.net For example, dopamine (B1211576) can inhibit Na+,K+-ATPase activity in renal proximal tubule cells via a NO/cGMP signaling pathway. mednexus.org Furthermore, signaling initiated by cardiotonic steroids binding to the Na+/K+-ATPase can regulate renal sodium handling and is modulated by reactive oxygen species (ROS). nih.gov While direct studies on the interaction between this compound and Na+,K+-ATPase are not available, the known influence of signaling molecules like PKC—which are modulated by TCAs—on Na+,K+-ATPase activity suggests a potential indirect regulatory role. kms-igakkai.comresearchgate.net
Exploration of Diverse Pharmacological Activities in Preclinical Research
Anti-Cancer Mechanisms and Pathways (In Vitro/Preclinical Focus)
Recent preclinical studies have highlighted the potential of tricyclic compounds in oncology, focusing on their ability to interfere with key pathways involved in tumor growth and spread.
Anti-Proliferative Effects (e.g., Anti-EGFR, FOXO1, KLF6 Activation)
A significant area of anti-cancer research involves targeting the Epidermal Growth Factor Receptor (EGFR), a key driver in the progression of several cancers. nih.gov Resistance to anti-EGFR therapies often develops through the activation of downstream signaling pathways like AKT. nih.gov A transcriptional network involving the tumor suppressor genes Forkhead box O1 (FOXO1) and Krüppel-like factor 6 (KLF6) has been identified as a negative regulator of activated EGFR signaling. nih.gov
FOXO1, a transcriptional regulator of the cell cycle and apoptosis, directly activates the expression of the KLF6 gene. google.com Agents that promote the accumulation of FOXO1 in the nucleus can lead to increased KLF6 expression. google.com Overexpression of KLF6 has been associated with apoptosis and reduced colony formation in lung adenocarcinoma cell lines. google.com Research has shown that certain FDA-approved drugs can inhibit the nuclear export of FOXO1, thereby restoring sensitivity to anti-EGFR agents in resistant cancer models by modulating the KLF6/FOXO1 signaling cascade. nih.gov This suggests a novel strategy for overcoming drug resistance in cancer treatment. nih.govgoogle.com
Table 1: Key Proteins in Anti-Proliferative Pathways
| Protein | Function | Role in Cancer | Therapeutic Strategy |
|---|---|---|---|
| EGFR | Receptor tyrosine kinase | Drives tumor progression nih.gov | Inhibition with anti-EGFR agents google.com |
| FOXO1 | Transcription factor | Tumor suppressor, activates KLF6 nih.govgoogle.com | Increase nuclear accumulation google.com |
| KLF6 | Transcription factor | Tumor suppressor, induces apoptosis nih.govgoogle.com | Activation via FOXO1 google.com |
Anti-Invasive and Anti-Migratory Activities (e.g., Glioma, TNBC cells)
The invasive and migratory nature of cancer cells is a major factor in tumor progression and metastasis. nih.gov Preclinical studies have investigated the effects of certain compounds on the migration and invasion of aggressive cancer cells, such as those found in glioblastoma and triple-negative breast cancer (TNBC).
In glioma, the most common and aggressive type of primary brain tumor, the high rate of recurrence and mortality is attributed to the highly invasive nature of the tumor cells. koreamed.org Pharmacological suppression of glioma cell migration and invasion is therefore considered a promising therapeutic strategy. koreamed.org Some inhibitors have been shown to effectively curb the migration and invasion of human glioma cells in vitro. koreamed.org For instance, the inhibition of chromosomal region maintenance 1 (CRM1) has been found to suppress the migration and invasion of glioma cells by inactivating the STAT3/MMP2 signaling pathway. koreamed.org
Similarly, in TNBC, an aggressive subtype of breast cancer, the highly metastatic and anti-apoptotic characteristics contribute to uncontrolled growth. nih.gov Studies have shown that some tricyclic antidepressants can suppress the invasion and migration abilities and the expression of metastasis-associated proteins in TNBC cells. nih.gov
Table 2: Research on Anti-Invasive and Anti-Migratory Effects
| Cancer Type | Key Findings | Investigated Pathways/Molecules |
|---|---|---|
| Glioma | Inhibition of cell migration and invasion. koreamed.org | STAT3/MMP2 signaling pathway, CRM1. koreamed.org |
| Triple-Negative Breast Cancer (TNBC) | Suppression of invasion, migration, and metastasis-associated proteins. nih.gov | Not explicitly detailed in the provided search results. |
Anti-Inflammatory Effects (e.g., Inhibition of NO Production, TNF-α, IL-6 Expression)
Inflammation is a complex biological response involving various cytokines, with Tumor Necrosis Factor-alpha (TNF-α) being a key player. imd-berlin.demdpi.com TNF-α, primarily produced by activated macrophages, is involved in nearly all inflammatory reactions and can induce the expression of other pro-inflammatory mediators like Interleukin-6 (IL-6) and nitric oxide (NO). mdpi.comnih.gov
Preclinical research has shown that certain compounds can exert anti-inflammatory effects by inhibiting the production of these key mediators. For example, some agents have been shown to significantly reduce the levels of TNF-α, IL-1β, and IL-6, and down-regulate the expression of COX-2. brieflands.com The mechanism for these effects can involve the inhibition of signaling pathways such as Akt/NF-κB and MAPK. brieflands.com In studies using lipopolysaccharide (LPS)-stimulated macrophages, exogenous administration of the anti-inflammatory cytokine IL-10 has been shown to inhibit the secretion of TNF-α and IL-1β, but not IL-6. jfda-online.com
Table 3: Pro-inflammatory Mediators and Their Inhibition
| Mediator | Function in Inflammation | Investigated Inhibitory Effects |
|---|---|---|
| Nitric Oxide (NO) | Pro-inflammatory mediator. nih.gov | Inhibition of LPS-induced production. brieflands.com |
| TNF-α | Key pro-inflammatory cytokine. imd-berlin.demdpi.com | Significant reduction in expression and secretion. brieflands.comjfda-online.com |
| IL-6 | Pro-inflammatory cytokine. brieflands.com | Reduction in expression. brieflands.com Not inhibited by exogenous IL-10 in one study. jfda-online.com |
Anticonvulsant and Antiallergic Properties Research
Anticonvulsant medications, also known as antiepileptics, are a class of drugs that work through various mechanisms to control seizures. nih.gov These mechanisms include the inhibition of sodium or calcium channels, enhancement of GABAergic (inhibitory) transmission, or reduction of excitatory neurotransmission. nih.gov The classic triad (B1167595) of anticonvulsant toxicity includes central nervous system depression, nystagmus, and ataxia. nih.gov While Tienopramine is classified as a tricyclic compound, some sources also refer to it as a tricyclic anticonvulsant. onelook.com Research into the anticonvulsant properties of various compounds is ongoing, with some studies demonstrating efficacy in models such as the maximal electroshock and subcutaneous pentylenetetrazole screens. mdpi.com
The antihistaminic properties of certain compounds are also a subject of research. Etymemazine, another phenothiazine (B1677639) derivative, is noted to have antihistamine properties. nucleos.com While the provided search results mention this compound in the context of antihistamines, detailed preclinical studies on its specific antiallergic mechanisms were not available. nucleos.com
Computational Chemistry and Rational Drug Design Approaches
Molecular Docking and Ligand-Receptor Interaction Modeling
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and the specific interactions that stabilize the complex. openaccessjournals.comnih.gov For tienopramine, an analog of imipramine (B1671792), docking studies are crucial for understanding its interaction with primary biological targets such as the serotonin (B10506) (SERT) and norepinephrine (B1679862) (NET) transporters. vulcanchem.comwikipedia.org
Although specific molecular docking studies for this compound are not extensively detailed in publicly available literature, the principles of ligand-receptor interaction modeling can be applied. Such models would typically involve:
Receptor Preparation: Utilizing crystal structures of SERT and NET, or homology models if crystal structures are unavailable.
Ligand Preparation: Generating the 3D conformation of this compound.
Docking Simulation: Using algorithms to fit the ligand into the binding site of the receptor. nih.gov
Scoring and Analysis: Evaluating the predicted poses based on scoring functions that estimate binding free energy and analyzing the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between this compound and the amino acid residues of the transporter. mdpi.com
The replacement of a benzene (B151609) ring in imipramine with a thiophene (B33073) ring in this compound is hypothesized to alter the electronic distribution and conformational flexibility of the molecule, which in turn would influence its binding to target receptors. vulcanchem.com Molecular docking could elucidate how the sulfur-containing thiophene ring interacts with the receptor's binding pocket compared to the benzene ring of imipramine.
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. longdom.orgwikipedia.org By quantifying physicochemical properties, known as molecular descriptors, QSAR models can predict the activity of novel compounds before they are synthesized, thus prioritizing the most promising candidates. longdom.orgspu.edu.sy
For a series of this compound analogs, a QSAR study would typically involve the following steps:
Data Set Assembly: A collection of this compound analogs with experimentally determined biological activities (e.g., IC50 values for SERT or NET inhibition) is required. mdpi.com
Descriptor Calculation: A wide range of molecular descriptors for each analog would be calculated. These can be categorized as:
1D descriptors: Molecular weight, atom counts.
2D descriptors: Topological indices, connectivity indices.
3D descriptors: Molecular shape, volume, surface area. wikipedia.org
Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the biological activity. longdom.org
Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques. wikipedia.org
A successful QSAR model for this compound analogs could identify the key structural features and physicochemical properties that govern their potency and selectivity towards SERT and NET. For instance, a QSAR study might reveal that specific substitutions on the thiophene or benzazepine rings lead to enhanced activity.
De Novo Design of Novel Benzazepine Analogs
De novo design is a computational strategy that involves the construction of novel molecular structures from scratch, piece by piece, within the binding site of a target receptor. nih.gov This approach can lead to the discovery of entirely new chemical scaffolds that are optimized for binding to the target. nih.gov
For this compound, which is a thieno[3,2-b] vulcanchem.combenzazepine derivative, de novo design could be employed to generate novel analogs with potentially improved properties. The process would involve:
Defining the Binding Site: Using the 3D structure of the target receptor (e.g., SERT or NET).
Fragment Placement: Placing small molecular fragments (e.g., individual atoms, functional groups, or ring systems) into favorable positions within the binding site.
Fragment Linking: Connecting these fragments to grow a complete molecule that fits the binding site.
Scoring and Optimization: Evaluating the designed molecules for their predicted binding affinity and other desirable properties.
This methodology could lead to the design of novel benzazepine analogs that retain the key pharmacophoric features of this compound while exploring new chemical space. For example, different heterocyclic rings could be explored as replacements for the thiophene ring, or alternative linker structures could be designed to connect the tricyclic core to the dimethylamino-propyl side chain.
Predictive Modeling for Pharmacological Profiles
Predictive modeling, often employing machine learning techniques, can be used to forecast the broader pharmacological profile of a compound, including its potential for off-target effects. nih.gov For a new this compound analog, it is crucial to predict not only its primary activity at SERT and NET but also its potential interactions with other receptors, such as histamine (B1213489) H1 and muscarinic acetylcholine (B1216132) receptors, which are often associated with the side effects of tricyclic antidepressants. vulcanchem.com
Predictive models for pharmacological profiles are typically built using large datasets of compounds with known activities at multiple targets. By analyzing the structural features of a new molecule like a this compound analog, these models can predict its likely activity at a range of different receptors. nih.gov This allows for an early-stage assessment of the compound's potential selectivity and side-effect profile, helping to guide the drug discovery process towards more desirable candidates.
For example, a predictive model might indicate that a particular modification to the this compound structure would decrease its affinity for the histamine H1 receptor, potentially leading to a non-sedating antidepressant.
Analog Development and Lead Optimization Strategies
Synthesis and Evaluation of Tienopramine Analogs
The development of novel this compound analogs would logically follow established synthetic pathways for tricyclic cores, such as the benzo[b]azepine moiety, which is a known pharmacophore in several antidepressant drugs. nih.gov Synthetic strategies would likely involve the construction of the key tricyclic thieno[3,2-b] ontosight.aibenzazepine skeleton, followed by the attachment or modification of the aminopropyl side chain. Techniques like intramolecular Friedel-Crafts reactions could be employed to build the tricyclic system. researchgate.net
Once synthesized, these analogs would be subjected to a rigorous evaluation process. This typically involves in vitro binding assays to determine their affinity for key monoamine transporters, including the serotonin (B10506) transporter (SERT) and the norepinephrine (B1679862) transporter (NET). psychdb.comwikipedia.org The goal is to identify how structural modifications influence binding affinity and selectivity. For instance, competitive binding experiments using radiolabeled ligands are a standard method to quantify the binding constants (Kᵢ) of new analogs at their target receptors. nih.gov
Structure-activity relationship (SAR) studies are central to this process. By systematically altering parts of the this compound molecule—such as substituting different groups on the thiophene (B33073) or benzene (B151609) rings, or changing the length and branching of the amine side chain—researchers can build a comprehensive understanding of the pharmacophore.
Table 1: Potential Structure-Activity Relationships in this compound Analogs
| Modification Site | Structural Change | Expected Impact on Activity | Rationale (Based on General TCA/Neurotransmitter Transporter Inhibitor SAR) |
|---|---|---|---|
| Alkylamine Side Chain | Demethylation (tertiary to secondary amine) | Increased NET selectivity over SERT | A common feature among TCAs; secondary amines like desipramine (B1205290) are more potent NET inhibitors, while tertiary amines like imipramine (B1671792) are more potent SERT inhibitors. psychdb.comnih.gov |
| Tricyclic Core | Halogenation (e.g., Cl, F) on the benzene ring | Potentially increased potency | Introduction of electron-withdrawing groups can alter electronic properties and improve binding affinity, as seen in analogs of other CNS-active compounds. nih.gov |
| Tricyclic Core | Introduction of methoxy (B1213986) groups | Modulation of affinity and selectivity | The position of a methoxy group can greatly affect binding to monoamine transporters, sometimes increasing selectivity for one transporter over others. nih.gov |
| Alkylamine Side Chain | Altering chain length (from 3 carbons) | Likely decrease in potency | The three-carbon linker between the tricyclic core and the terminal nitrogen is generally considered optimal for TCA activity. |
Strategies for Modulating Receptor Selectivity and Potency
A primary goal in developing new antidepressant agents is to modulate their selectivity for specific neurotransmitter transporters to enhance efficacy.
One of the most effective strategies for modulating selectivity within the TCA class involves the modification of the amine side chain. psychdb.com
Tertiary Amines : Compounds with a terminal dimethylamine (B145610) group, like this compound and imipramine, generally exhibit greater potency in blocking the reuptake of serotonin (5-HT). psychdb.com
Secondary Amines : The metabolic products of tertiary amines, which have one methyl group removed (e.g., desipramine, the metabolite of imipramine), are typically more potent and selective as inhibitors of norepinephrine reuptake. psychdb.comnih.gov
Therefore, synthesizing the secondary amine analog of this compound (desmethyl-tienopramine) would be a direct strategy to shift its pharmacological profile towards higher norepinephrine transporter inhibition.
Furthermore, substitutions on the aromatic rings of the tricyclic system can fine-tune potency. The design of ligands that can interact with both the primary (S1) and a secondary, allosteric site (S2) on the serotonin transporter represents a more advanced strategy. nih.gov Docking simulations and the synthesis of bivalent ligands, inspired by work on imipramine analogs, could lead to this compound derivatives with significantly enhanced potency by simultaneously occupying both binding sites. nih.gov
Table 2: Strategies for Modulating this compound's Receptor Profile
| Strategy | Target Receptor Profile | Molecular Modification | Example from TCA Class |
|---|---|---|---|
| Increase NET Inhibition | Selective Norepinephrine Reuptake Inhibitor (NRI) | Convert tertiary amine to a secondary amine. | Desipramine (metabolite of Imipramine) psychdb.com |
| Increase SERT Inhibition | Selective Serotonin Reuptake Inhibitor (SSRI) | Maintain tertiary amine; explore ring substitutions to enhance SERT affinity. | Clomipramine (most serotonergic TCA) psychdb.com |
| Dual SERT/NET Inhibition | Serotonin-Norepinephrine Reuptake Inhibitor (SNRI) | Fine-tune substitutions on the tricyclic core to balance affinities for both transporters. | Amitriptyline (B1667244), Imipramine wikipedia.org |
| Enhance Potency | Higher affinity for primary target (e.g., SERT) | Design analogs that can bridge the primary (S1) and secondary (S2) binding sites. | 3-position coupled imipramine ligands nih.gov |
Benchmarking against Established Tricyclic Antidepressants (Structural Comparisons)
This compound's structure is best understood by comparing it to the prototypical TCAs from which its design originates. The core of all TCAs is a three-ring system, but the nature of these rings and the connecting bridges vary, influencing their pharmacological properties. wikipedia.org
Imipramine : Considered the parent compound of this compound, it features a dibenz[b,f]azepine core—two benzene rings fused to a central seven-membered azepine ring. Its side chain is the same N,N-dimethylaminopropyl group found on this compound. wikipedia.org
This compound : Replaces one of the benzene rings of imipramine's core with a bioisosteric thiophene ring, creating a thieno[3,2-b] ontosight.aibenzazepine nucleus. wikipedia.org This substitution alters the electronic distribution and steric profile of the molecule, which can impact receptor binding and metabolism.
Amitriptyline : While also a TCA, its core is structurally distinct. It is based on a dibenzo[a,d]cycloheptene system, where the central seven-membered ring is entirely carbon-based. This difference in the central ring system (lacking the nitrogen atom of imipramine and this compound) contributes to its distinct binding profile.
Desipramine : As the primary active metabolite of imipramine, it shares the same dibenz[b,f]azepine core but possesses a secondary amine (monomethylaminopropyl) side chain. psychdb.com This single structural change is responsible for its shift in selectivity towards the norepinephrine transporter. psychdb.com
Table 3: Structural Comparison of this compound and Key TCAs
| Compound | Tricyclic Core Structure | Central Ring Heteroatom(s) | Side Chain | Amine Type |
|---|---|---|---|---|
| This compound | Thieno[3,2-b] ontosight.aibenzazepine | Nitrogen, Sulfur | -CH₂CH₂CH₂N(CH₃)₂ | Tertiary wikipedia.org |
| Imipramine | Dibenz[b,f]azepine | Nitrogen | -CH₂CH₂CH₂N(CH₃)₂ | Tertiary wikipedia.org |
| Desipramine | Dibenz[b,f]azepine | Nitrogen | -CH₂CH₂CH₂NH(CH₃) | Secondary psychdb.com |
| Amitriptyline | Dibenzo[a,d]cycloheptene | None | =CHCH₂CH₂N(CH₃)₂ | Tertiary psychdb.com |
| Clomipramine | Dibenz[b,f]azepine | Nitrogen | -CH₂CH₂CH₂N(CH₃)₂ | Tertiary psychdb.com |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
